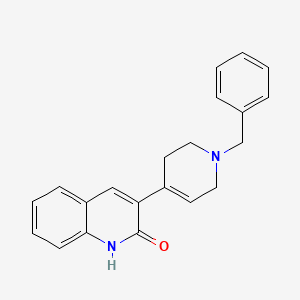

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one

Übersicht

Beschreibung

The compound 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one is a nitrogen-containing heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

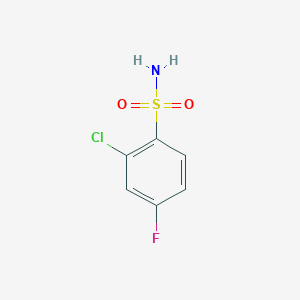

The synthesis of related heterocyclic compounds often involves the reaction of amines with other reactants to form complex structures. For instance, tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones are synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, which involves the ring opening of a cyclopropane ring followed by nucleophilic attack and rearrangement . Similarly, aryl-substituted tetrahydropyrroloquinolinones are synthesized from β-keto diesters and 2-nitrobenzyl bromides, followed by reductive amination and ring closure . These methods could potentially be adapted for the synthesis of the compound .

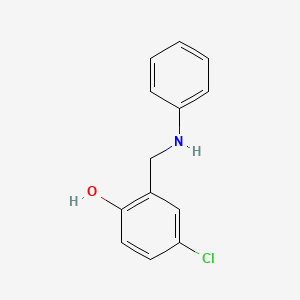

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like this compound can be complex, with multiple rings and functional groups. The structure of similar compounds has been confirmed by techniques such as single crystal X-ray diffraction . The presence of multiple rings and nitrogen atoms suggests that these compounds can exhibit a range of electronic and steric properties, influencing their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of nitrogen atoms and the electronic nature of the rings. For example, pyrroloquinolinones have been synthesized through reactions involving benzohydrazide derivatives and quinoline diones in the presence of a catalyst . The reactivity of the compound may similarly involve nucleophilic attacks and the formation of intermediates that can undergo further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like this compound are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their practical applications. The synthesis of related compounds often aims to optimize these properties for better biological activity or ease of use in various applications .

Relevant Case Studies

Several of the papers discuss the biological activities of related heterocyclic compounds, such as their antibacterial and antitumor properties . For instance, certain pyrroloquinolinones have shown potent cytotoxic activity against cancer cell lines , while others have been evaluated for their antibacterial activity . These studies suggest that the compound may also possess significant biological activities, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Mosquito Larvicidal Activity

- Synthesis and Biological Properties: A study by Rajanarendar et al. (2010) details the synthesis of related quinoline derivatives with significant antimicrobial and mosquito larvicidal activities.

Anticancer and Antifungal Analyses

- Molecular Docking and Biological Screening: Research by Shaikh et al. (2017) focused on the synthesis and evaluation of quinolines for anticancer and antifungal properties, including molecular docking studies.

Structural and Chemical Analysis

- Crystallography and Solvates: A study by Singh and Baruah (2009) explored different solvates of isomeric dicarboxylic acids with pyridine and quinoline, examining hydrogen bond interactions and structural characterizations.

In Vitro Antimicrobial Screening

- Antibacterial Activity: Research by Idrees et al. (2020) involved the synthesis and in vitro screening of novel quinoline derivatives for antibacterial activity.

In Vitro Cytotoxic Properties

- Cancer Cell Growth Inhibitory Effects: A paper by Korcz et al. (2018) presents the synthesis and evaluation of quinoline hydrazones for their cytotoxic properties on human tumor cell lines.

Antimicrobial and Anti-Inflammatory Activity

- Novel Synthesized Compounds: Kumar et al. (2014) investigated a series of novel quinoline derivatives for antimicrobial and anti-inflammatory activities, as detailed in their study (Kumar, Fernandes, & Kumar, 2014).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with its target, the dopamine D₂ receptor, by binding to it. The main contact between the compound and the receptor is established through the protonatable nitrogen atom of the compound and the Asp (3.32) of the receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

The compound’s interaction with the dopamine D₂ receptor can affect the dopaminergic signaling pathway . This pathway plays a significant role in the central nervous system, influencing motor control, reward, and reinforcement. Changes in this pathway can have downstream effects on these physiological processes .

Result of Action

The binding of the compound to the dopamine D₂ receptor can lead to changes in the receptor’s activity and the dopaminergic signaling pathway. These changes can potentially influence several physiological processes, including motor control, reward, and reinforcement .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the dopamine D₂ receptor. Additionally, the presence of other molecules in the environment can also influence the compound’s action by competing for the same binding site on the receptor .

Eigenschaften

IUPAC Name |

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21-19(14-18-8-4-5-9-20(18)22-21)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-10,14H,11-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHUAFYOFQRHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593828 | |

| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

783368-14-9 | |

| Record name | 3-[1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinyl]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=783368-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

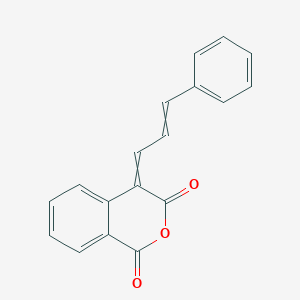

Synthesis routes and methods

Procedure details

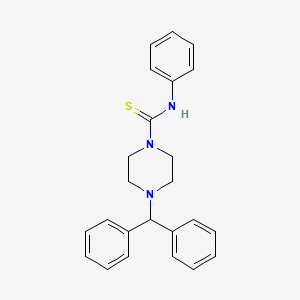

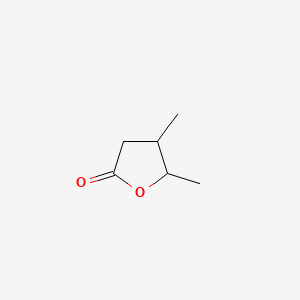

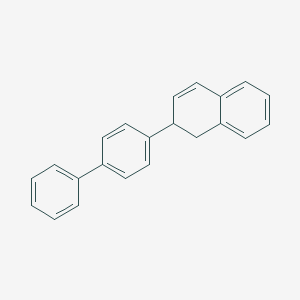

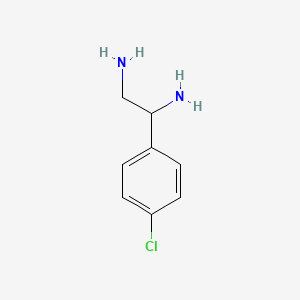

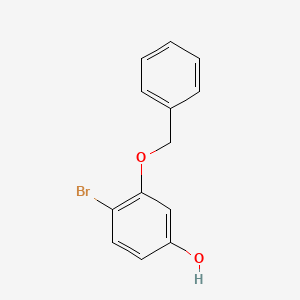

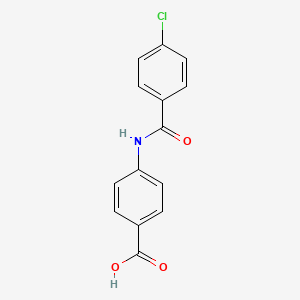

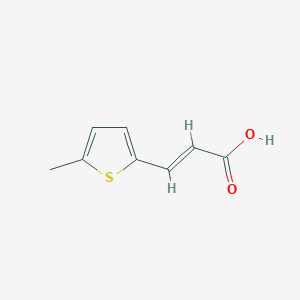

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)

![4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032997.png)

![2-[(4-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B3033004.png)

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)